molecular formula C19H19N3O4 B5548683 methyl 4-[(E)-(2-{[(3,4-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(3,4-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B5548683
M. Wt: 353.4 g/mol
InChI Key: BGJIIUBYMSBHPP-RGVLZGJSSA-N
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Description

Methyl 4-(E)-(2-{[(3,4-dimethylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is an organic compound with a complex structure, featuring a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(E)-(2-{[(3,4-dimethylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps. One common method includes the condensation of 3,4-dimethylphenylamine with an appropriate acylating agent to form an intermediate, which is then reacted with hydrazine derivatives to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(E)-(2-{[(3,4-dimethylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(E)-(2-{[(3,4-dimethylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 4-(E)-(2-{[(3,4-dimethylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoates and hydrazones, such as:

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Uniqueness

What sets methyl 4-(E)-(2-{[(3,4-dimethylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

methyl 4-[(E)-[[2-(3,4-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-4-9-16(10-13(12)2)21-17(23)18(24)22-20-11-14-5-7-15(8-6-14)19(25)26-3/h4-11H,1-3H3,(H,21,23)(H,22,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJIIUBYMSBHPP-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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